amino}benzoic acid CAS No. 446030-03-1](/img/structure/B2722422.png)

4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

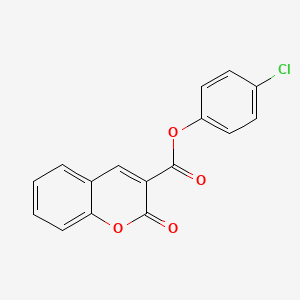

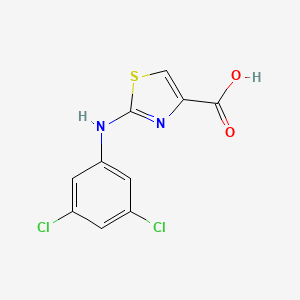

“4-{(4-Chlorophenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It is a derivative of benzoic acid, which has been modified with a sulfonyl group attached to a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of “4-{(4-Chlorophenyl)sulfonylamino}benzoic acid” consists of a benzoic acid core with a sulfonyl group attached to a 4-chlorophenyl group . The molecular weight of this compound is 325.77 .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 471.1±55.0 °C and a predicted density of 1.426±0.06 g/cm3 . The pKa value is predicted to be 6.69±0.10 .Applications De Recherche Scientifique

Molecular Interactions and Structural Analysis

Studies on sulfonamides, including compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzoic acid, have provided insights into molecular interactions within crystals and solutions. Research by Perlovich et al. (2008) investigated the crystal structures, thermodynamics of sublimation, solubility, and solvation processes of sulfonamides, revealing the driving forces of transfer processes between water and n-octanol. Such studies are crucial for understanding the physical and chemical properties of these compounds at a molecular level, aiding in the development of materials and drugs with optimized properties (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).

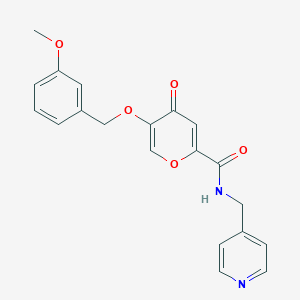

Drug Discovery and Development

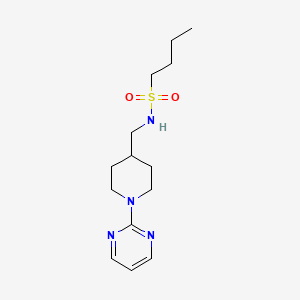

In the realm of medicinal chemistry, heteroaryl sulfonamides have been identified as potent and selective antagonists for specific receptors. Naganawa et al. (2006) discovered that replacing the phenyl-sulfonyl moiety with heteroarylsulfonyl moieties in their compounds led to optimized antagonist activity against the EP1 receptor subtype, with some showing in vivo activity. This research highlights the potential of sulfonamide derivatives in the development of new therapeutic agents (Naganawa et al., 2006).

Environmental Chemistry and Toxicology

The transformation mechanisms of UV filters such as benzophenone-4 in chlorinated water have been extensively studied. Xiao et al. (2013) identified new products from the chlorination of benzophenone-4, elucidating multiple transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation. Such studies are essential for assessing the environmental impact and toxicity of these compounds, contributing to safer water treatment practices (Xiao, Wei, Yin, Wei, & Du, 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)sulfonyl-methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-16(12-6-2-10(3-7-12)14(17)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDYWODQYYNECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)

![4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)

![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)

![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)